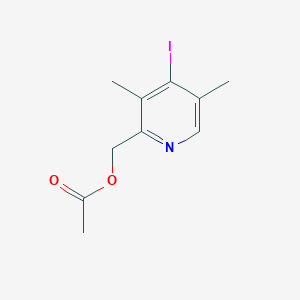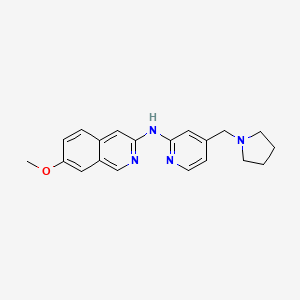
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine is a complex compound with a fascinating structure. Let’s break it down:
7-Methoxy: This refers to a methoxy group (–OCH₃) attached to the seventh position of the isoquinoline ring.
N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl): This part contains a pyridine ring (with a pyrrolidine-derived substituent) linked to the isoquinoline core.
Isoquinolin-3-amine: The central core of the compound, an isoquinoline ring, contains an amino group (–NH₂) at the third position.
准备方法
The synthetic routes for this compound involve intricate steps. While I don’t have specific data on its industrial production methods, here’s a general outline:
Ring Construction: The isoquinoline ring can be synthesized through various methods, such as Pictet–Spengler condensation or cyclization of appropriate precursors.
Functionalization: The pyridine and pyrrolidine moieties are introduced using suitable reagents. For instance, the pyrrolidine group can be added via reductive amination.
化学反应分析
Oxidation/Reduction: Depending on the substituents, 7-Methoxy-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine may undergo oxidation (e.g., N-oxide formation) or reduction (e.g., hydrogenation).
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (H₂O₂), palladium on carbon (Pd/C), and Lewis acids are often employed.
Major Products: These reactions yield derivatives with modified functional groups, impacting bioactivity.
科学研究应用
Medicine: Investigate its potential as a drug candidate. Does it exhibit anti-inflammatory, antitumor, or antimicrobial properties?
Chemistry: Explore its reactivity in various transformations.
Biology: Study its interactions with cellular targets.
作用机制
Molecular Targets: Identify proteins or receptors it binds to.
Pathways: Understand how it affects cellular processes.
相似化合物的比较
Uniqueness: Highlight what sets this compound apart.
Similar Compounds: Explore related isoquinolines or pyridines.
属性
CAS 编号 |
1204701-84-7 |
|---|---|
分子式 |
C20H22N4O |
分子量 |
334.4 g/mol |
IUPAC 名称 |
7-methoxy-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine |
InChI |
InChI=1S/C20H22N4O/c1-25-18-5-4-16-12-20(22-13-17(16)11-18)23-19-10-15(6-7-21-19)14-24-8-2-3-9-24/h4-7,10-13H,2-3,8-9,14H2,1H3,(H,21,22,23) |
InChI 键 |
OHNNFOIUNNVZIO-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=CN=C(C=C2C=C1)NC3=NC=CC(=C3)CN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


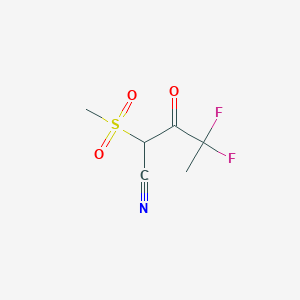
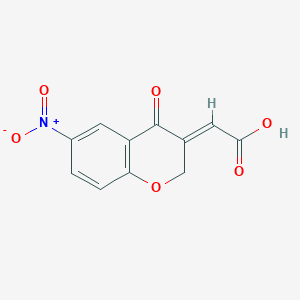
![1-[(3-Methylpyridin-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B13076339.png)

![1-[2-(3-Methyl-1H-pyrazol-1-yl)pyridin-3-yl]ethan-1-one](/img/structure/B13076349.png)
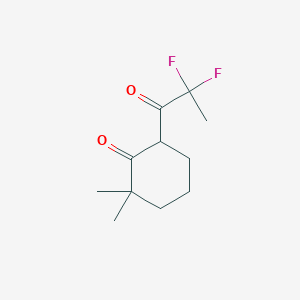
![6-chloro-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13076363.png)
![1-(2-hydroxyethyl)-3,6-dihydro-2H-pyrazolo[3,4-b]pyrazin-5-one](/img/structure/B13076368.png)
![3-Methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B13076381.png)
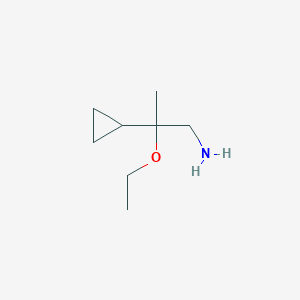
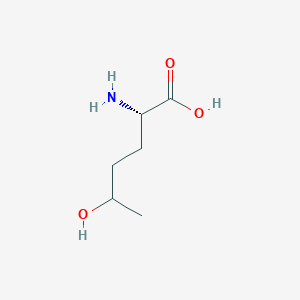
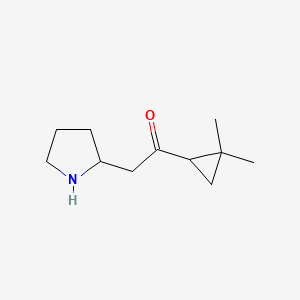
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
